5-Chloro-2-fluoroisonicotinaldehyde
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Overview
Description
2-Fluoro-4-formyl-5-chloropyridine is a chemical compound belonging to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The presence of fluorine, formyl, and chlorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2-fluoro-4-formyl-5-chloropyridine can be achieved through several methods. One common approach involves the reaction of 2-fluoro-5-methylpyridine with potassium permanganate or sodium permanganate to obtain the desired product . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The choice of reagents and reaction parameters is crucial to achieving consistent quality and yield in industrial settings.
Chemical Reactions Analysis
2-Fluoro-4-formyl-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-formyl-5-chloropyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of radiolabeled imaging agents for biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4-formyl-5-chloropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the formyl and chlorine groups contribute to its reactivity and specificity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-4-formyl-5-chloropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-formylpyridine: Similar in structure but lacks the chlorine substituent, resulting in different reactivity and applications.
2-Fluoro-4-chloropyridine:
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different electronic properties and reactivity.
The unique combination of fluorine, formyl, and chlorine substituents in 2-fluoro-4-formyl-5-chloropyridine makes it distinct and valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBBRBNVAFNIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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